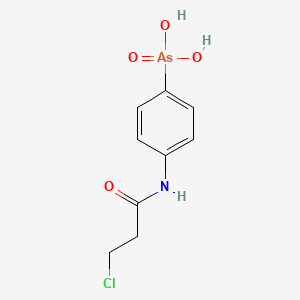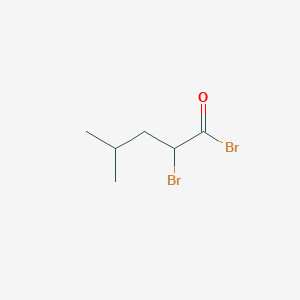
2-Bromo-4-methylpentanoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methylpentanoyl bromide is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pentanoic acid and is used in various chemical reactions and industrial applications. The compound is known for its reactivity, particularly in substitution and elimination reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylpentanoyl bromide can be synthesized through the bromination of 4-methylpentanoic acid. The process involves the use of bromine (Br2) as a brominating agent in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous bromination processes. These processes are designed to optimize the yield and purity of the compound while minimizing the production of by-products. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methylpentanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions (OH-) and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pentanoic acid derivatives.
Elimination Reactions: Major products include alkenes such as 4-methylpent-2-ene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methylpentanoyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methylpentanoyl bromide involves its reactivity as an electrophile. The bromine atoms in the compound are highly reactive and can readily participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpentane: A similar compound with a single bromine atom, used in similar substitution and elimination reactions.
2-Bromo-4-methylpentanoic acid: Another related compound, used as an intermediate in organic synthesis.
Uniqueness
2-Bromo-4-methylpentanoyl bromide is unique due to its dual bromine atoms, which enhance its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
74204-03-8 |
|---|---|
Molekularformel |
C6H10Br2O |
Molekulargewicht |
257.95 g/mol |
IUPAC-Name |
2-bromo-4-methylpentanoyl bromide |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GKIWPVILKNSUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


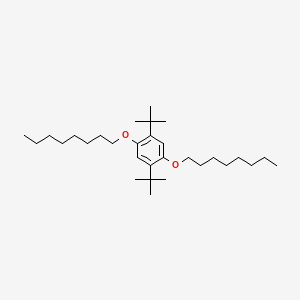
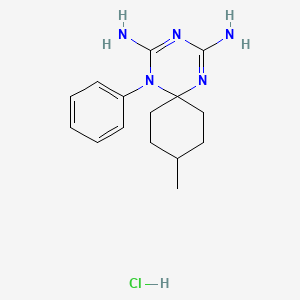
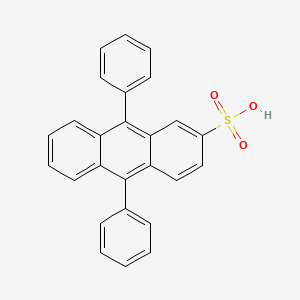
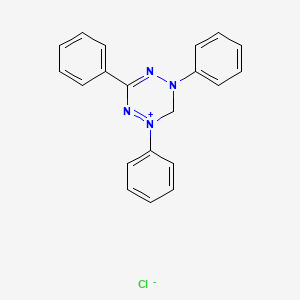

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)

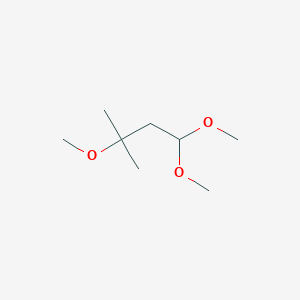
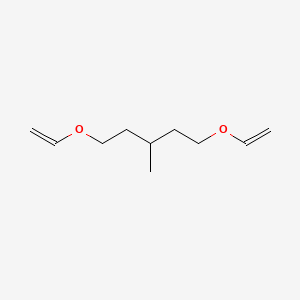
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
